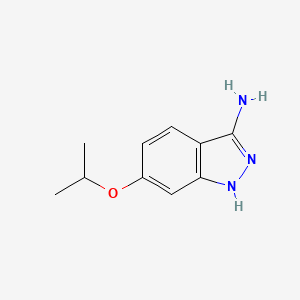
(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
(S)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industry professionals alike.
Vorbereitungsmethoden
The synthesis of (S)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole core. One common synthetic route includes the following steps:
Thiazole Formation: : The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.
Fluorobenzoyl Introduction: : The 4-fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with the thiazole core.
Pyrrolidine Formation: : The pyrrolidine ring is constructed through a cyclization reaction involving a suitable amine precursor.
Tert-Butyl Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
(S)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: : The compound is utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which (S)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (S)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate stands out due to its unique structure and properties. Similar compounds include:
Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate: : This compound has a similar fluorobenzoyl group but differs in the ring structure.
Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate: : Another related compound with a different position of the fluorine atom on the benzene ring.
The uniqueness of this compound lies in its thiazole ring and pyrrolidine group, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-19(2,3)25-18(24)22-10-4-5-15(22)17-21-14(11-26-17)16(23)12-6-8-13(20)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHSQPFZJFQJI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)
![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol](/img/structure/B1403195.png)


![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)





![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)
